molecular formula C11H14N4 B12843608 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine

5-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Cat. No.: B12843608
M. Wt: 202.26 g/mol
InChI Key: FKRXTDSFOMPWTB-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a piperazine moiety attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde to form an imidazo[1,2-a]pyridine intermediate, which is then functionalized with piperazine . The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the cyclization and functionalization processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

5-(Piperazin-1-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Uniqueness: 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine is unique due to the presence of the piperazine moiety, which enhances its pharmacological potential and allows for diverse chemical modifications. This makes it a versatile scaffold in drug design and other scientific research applications .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

5-piperazin-1-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H14N4/c1-2-10-13-6-9-15(10)11(3-1)14-7-4-12-5-8-14/h1-3,6,9,12H,4-5,7-8H2

InChI Key

FKRXTDSFOMPWTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=NC=CN32

Origin of Product

United States

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